molecular formula C6H8ClN3O2 B13896286 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride

Cat. No.: B13896286
M. Wt: 189.60 g/mol
InChI Key: KJKJEYQVYVNYDG-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid hydrochloride is a high-purity chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a fused pyrrolo[2,1-c][1,2,4]triazole scaffold, a privileged structure in drug discovery known for its versatile pharmacological potential. The carboxylic acid functional group provides a key handle for synthetic modification, allowing researchers to create diverse amide, ester, and other derivatives for structure-activity relationship (SAR) studies. The supplied hydrochloride salt offers enhanced stability and solubility for various experimental applications. This scaffold is of significant interest in early-stage drug development. Scientific literature indicates that closely related 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives have been investigated as potent type III inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) . These inhibitors function by binding to the allosteric pocket of RIPK1, effectively blocking its kinase activity and providing a promising strategy for inhibiting necroptosis—a form of programmed cell death implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancers . The structural similarity of this compound to such inhibitors makes it a valuable template for exploring new therapeutic agents in these areas. This product is intended for research purposes by qualified laboratory personnel. It is supplied with comprehensive analytical data to ensure identity and purity. Researchers can utilize this compound as a core scaffold to develop novel bioactive molecules, probe biological mechanisms, and optimize lead compounds. Handling should adhere to appropriate laboratory safety protocols. For detailed safety information, please refer to the associated Safety Data Sheet (SDS). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H8ClN3O2

Molecular Weight

189.60 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-2-9-3-7-8-5(4)9;/h3-4H,1-2H2,(H,10,11);1H

InChI Key

KJKJEYQVYVNYDG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-C]triazole-7-carboxylic acid hydrochloride typically involves multi-step organic synthesis procedures centered on constructing the fused pyrrole-triazole ring system followed by functionalization to introduce the carboxylic acid group. The hydrochloride salt is usually obtained by acidification of the free acid.

Key steps include:

  • Cyclization reactions to form the pyrrolo-triazole core.
  • Substitution or functional group transformations to install the carboxylic acid moiety.
  • Salt formation with hydrochloric acid to yield the stable hydrochloride salt.

This approach is consistent with the synthesis of related pyrrolo[2,1-C]triazole derivatives, which often require careful control of reaction conditions to optimize yield and purity.

Specific Synthetic Routes

Cyclization and Substitution Strategy

According to VulcanChem, the synthesis involves multi-step reactions including cyclization and substitution to build the fused triazole-pyrrole ring system. While detailed stepwise protocols are proprietary, the general strategy is:

  • Start from appropriate hydrazine derivatives or triazole precursors.
  • Perform cyclization under acidic or basic conditions to close the triazole ring.
  • Introduce the carboxylic acid group either by direct carboxylation or via ester intermediates followed by hydrolysis.
Lithiation and Carbonylation Attempts

A study reported attempts to prepare lithium salts of 5H-6,7-pyrrolo[2,1-C]triazole-3-carboxylic acid by lithiation of the triazole ring followed by carbonation with CO2. This method resulted in inseparable mixtures and low yields, indicating challenges in direct lithiation/carboxylation for this scaffold.

Instead, bromination of the triazole precursor followed by palladium-catalyzed carbonylation was employed to obtain ester intermediates, which could then be hydrolyzed to the carboxylic acid. This method showed better yields and selectivity, highlighting the utility of transition metal-catalyzed carbonylation in the preparation of this compound class.

Multi-Step Synthesis of Derivatives

A comprehensive synthetic study on related 6,7-dihydro-5H-pyrrolo[1,2-b]triazole derivatives (structurally similar isomers) involved:

  • Formation of carboxylic acid esters via alkylation of phenolic precursors.
  • Grignard reactions to form intermediates.
  • Miyaura borylation and Suzuki coupling to introduce amine substituents.
  • Final condensation with acids to yield target compounds.

Though this is for a related isomeric structure, the methodology provides insight into the complexity and versatility of synthetic routes applicable to the pyrrolo-triazole scaffold.

Reaction Conditions and Reagents

Common Reaction Conditions

  • Cyclization reactions are typically performed under acidic or basic media, sometimes requiring heating or reflux conditions.
  • Bromination uses elemental bromine in the presence of sodium carbonate to selectively brominate the triazole ring.
  • Palladium-catalyzed carbonylation employs PdCl2(dppf) as catalyst under CO atmosphere to convert bromo derivatives into esters.
  • Hydrolysis of esters to carboxylic acids is conducted under acidic or basic aqueous conditions.

Reagents Summary Table

Step Reagents/Conditions Purpose Notes
Cyclization Acidic/basic media, heat Ring closure of pyrrole and triazole Multi-step, sensitive to conditions
Bromination Br2, Na2CO3 Selective bromination of triazole ring High yield reported
Carbonylation PdCl2(dppf), CO gas Conversion of bromo derivative to ester Moderate yield, Pd catalyst critical
Ester Hydrolysis Acidic or basic aqueous solution Conversion of ester to carboxylic acid Yields free acid
Salt Formation HCl (aqueous or gas) Formation of hydrochloride salt Stabilizes compound for handling

Challenges and Optimization Notes

  • Direct lithiation and carboxylation of the triazole ring led to product mixtures and instability of free acids due to decarboxylation at room temperature.
  • Heating in acetic acid favors formation of triazole rings but can lead to competing triazinedione side products, requiring careful control of temperature and time.
  • Transition metal-catalyzed carbonylation offers a more reliable route to carboxylic acid derivatives via ester intermediates.
  • Purification can be challenging due to poor solubility of intermediates and products in low polarity solvents.

Summary Table of Preparation Methods

Method Key Steps Yield/Outcome Advantages Limitations
Cyclization + Substitution Multi-step ring closure and functionalization Moderate yields Established approach Multi-step, sensitive conditions
Lithiation + CO2 Carboxylation Lithiation of triazole ring + carbonation Low yield, inseparable mixture Conceptually direct Poor selectivity, instability
Bromination + Pd-Catalyzed Carbonylation Bromination → Pd-catalyzed carbonylation → ester hydrolysis Moderate to good yield Better selectivity and scalability Requires Pd catalyst, cost
Multi-step coupling and condensation (related derivatives) Alkylation → Grignard → Borylation → Suzuki → Condensation Good yields for derivatives Versatile for derivative synthesis Complex, multiple steps

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : While the target compound has a triazole ring fused to pyrrolidine, the imidazole analog (CID 130744579) replaces triazole with imidazole, altering electronic properties and hydrogen-bonding capacity .

Methylamine substitution (CAS 923156-44-9) introduces a basic side chain, favoring interactions with acidic targets .

Salt Forms : Hydrochloride salts (e.g., target compound) improve stability and crystallinity compared to free bases .

Pharmacological and Industrial Relevance

  • Target Compound : Patents highlight derivatives of this scaffold as intermediates in synthesizing kinase inhibitors (e.g., EP 3,870,578 B1) .
  • 3-Methyl Derivative : Used industrially (CHEMLYTE SOLUTIONS) for large-scale synthesis, suggesting utility in agrochemicals or bulk APIs .

Biological Activity

6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 2940954-43-6
  • Molecular Formula : C₆H₇ClN₃O₂
  • Molecular Weight : 180.59 g/mol

Anti-inflammatory Activity

Recent studies have indicated that 6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : The compound has shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. In vitro studies demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin and celecoxib .
CompoundIC50 (μM)Reference
6,7-Dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole0.04 ± 0.02
Indomethacin9.17
Celecoxib0.04 ± 0.01

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. In a series of bioassays:

  • Antibacterial and Antifungal Effects : The hydrochloride form has been evaluated against common bacterial strains and fungi. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
PathogenMIC (μg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Anticancer Activity

Emerging research highlights the potential anticancer effects of this compound:

  • Cell Proliferation Inhibition : In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation with GI50 values in the nanomolar range. This suggests a promising role in cancer therapeutics .
Cell LineGI50 (nM)Reference
HeLa50
MCF-775
A549100

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Rheumatoid Arthritis Model : In a carrageenan-induced rat model of arthritis, administration of this compound resulted in significant reduction in paw edema compared to control groups.
  • Cancer Xenograft Models : The compound demonstrated tumor growth inhibition in xenograft models of breast and lung cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,7-dihydro-5H-pyrrolo[2,1-C][1,2,4]triazole-7-carboxylic acid hydrochloride, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclization of pyrrolo-triazole precursors followed by carboxylation and salt formation. For example, analogous compounds (e.g., triazolo-thiadiazine derivatives) use sequential condensation and cyclization under controlled pH and temperature . Optimize yields by adjusting stoichiometry (e.g., 1.2–1.5 equivalents of carboxylation agents) and employing inert atmospheres to prevent oxidation. Monitor intermediates via TLC or HPLC .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodology : Combine NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration verification. For example, bond angles and torsion angles in analogous triazole derivatives were resolved using single-crystal diffraction (e.g., C3–N1–C6 torsion: 13.39° ). Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carboxylate and hydrochloride groups .

Q. What experimental parameters are critical for assessing solubility and lipophilicity?

  • Methodology : Use SwissADME to predict logP and solubility. Experimentally, employ shake-flask methods at physiological pH (7.4) and compare with reference drugs (e.g., celecoxib). For hydrochloride salts, account for ionic strength effects using Hank’s balanced salt solution .

Advanced Research Questions

Q. How can in silico modeling resolve contradictions in biological activity data?

  • Methodology : Apply molecular docking (e.g., AutoDock Vina) to evaluate binding affinities against target proteins (e.g., RIPK1). Cross-validate with MD simulations to assess stability of ligand-receptor complexes. If experimental IC₅₀ values conflict with predictions, re-examine protonation states or salt dissociation in physiological conditions .

Q. What reactor design principles enhance scalability of the synthesis?

  • Methodology : Use continuous-flow reactors to improve heat/mass transfer during exothermic cyclization steps. Computational fluid dynamics (CFD) models can predict optimal residence times and minimize byproducts. For example, CRDC classification RDF2050112 emphasizes reactor design for triazole derivatives .

Q. How does salt formation impact bioavailability and stability?

  • Methodology : Compare hydrochloride salts with free acids using accelerated stability testing (40°C/75% RH for 6 months). Hydrochloride salts often improve aqueous solubility but may degrade under high humidity. Use DSC/TGA to monitor melting points and decomposition profiles .

Q. What analytical strategies differentiate degradation products from synthetic impurities?

  • Methodology : Employ LC-MS/MS with CID fragmentation to identify degradation pathways (e.g., hydrolytic cleavage of the triazole ring). For example, 6,7-dihydro analogs degrade via ring-opening under acidic conditions, detectable by m/z shifts .

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